

# Application Note: Enantioseparation of N-Boc Norketamine using Capillary Electrophoresis

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## Compound of Interest

Compound Name: *N-Boc norketamine*

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## Abstract

This document provides a detailed methodology for the enantioseparation of **N-Boc norketamine** using capillary electrophoresis (CE). While specific literature on the CE enantioseparation of **N-Boc norketamine** is not readily available, this protocol is adapted from established and successful methods for the chiral separation of the structurally related compounds, ketamine and norketamine. The primary approach involves the use of cyclodextrins as chiral selectors in the background electrolyte. This application note offers a comprehensive starting point for method development and validation, complete with experimental protocols, data presentation, and workflow diagrams.

## Introduction

**N-Boc norketamine** is a derivative of norketamine, the primary active metabolite of ketamine. The pharmacological and toxicological profiles of chiral compounds can be enantiomer-dependent. Therefore, the ability to separate and quantify the individual enantiomers of **N-Boc norketamine** is crucial for research and development in areas such as drug metabolism, pharmacokinetics, and stereoselective synthesis. Capillary electrophoresis is a powerful technique for chiral separations due to its high efficiency, low sample and reagent consumption, and the versatility of employing a wide range of chiral selectors.

This protocol focuses on the use of various cyclodextrins, which are cyclic oligosaccharides capable of forming transient diastereomeric inclusion complexes with chiral molecules, leading to differences in their electrophoretic mobilities and enabling their separation.

## Experimental Protocols

### Instrumentation and Materials

- Capillary Electrophoresis System: A standard CE system equipped with a UV detector is suitable.
- Capillary: Fused-silica capillary, typically 50-75  $\mu\text{m}$  internal diameter and 40-60 cm total length.
- Reagents:
  - **N-Boc norketamine** racemate
  - Chiral Selectors:
    - Highly Sulfated- $\gamma$ -Cyclodextrin (HS- $\gamma$ -CD)
    - Acetyl- $\beta$ -Cyclodextrin (A- $\beta$ -CD)
    - Carboxymethyl- $\beta$ -Cyclodextrin (CM- $\beta$ -CD)
  - Background Electrolyte (BGE) components:
    - Tris (tris(hydroxymethyl)aminomethane)
    - Phosphoric acid
    - Sodium phosphate (monobasic and dibasic)
    - Sodium hydroxide
    - Hydrochloric acid
  - Deionized water (18  $\text{M}\Omega\cdot\text{cm}$ )

- Methanol (for sample dissolution)

## Preparation of Solutions

- Background Electrolyte (BGE):
  - Method 1 (based on norketamine separation): Prepare a 15 mM Tris-phosphate buffer by dissolving the appropriate amount of Tris in deionized water, and adjusting the pH to 2.5 with phosphoric acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Method 2 (alternative): Prepare a 10 mM sodium phosphate buffer by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve the desired pH (e.g., pH 7.0).
- Chiral Selector Stock Solutions: Prepare stock solutions of the desired cyclodextrin (e.g., 10% w/v HS- $\gamma$ -CD, 2% w/v A- $\beta$ -CD, or 2% w/v CM- $\beta$ -CD) in the BGE.[\[4\]](#)
- Working BGE with Chiral Selector: Add the chiral selector stock solution to the BGE to achieve the desired final concentration (e.g., 0.1% w/v HS- $\gamma$ -CD).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Sample Solution: Dissolve the **N-Boc norketamine** racemate in a suitable solvent, such as methanol or a mixture of BGE and methanol, to a concentration of approximately 1 mg/mL. Further dilute with the BGE to the final working concentration (e.g., 100  $\mu$ g/mL).

## Capillary Conditioning

- New Capillary:
  - Rinse with 1 M sodium hydroxide for 20 minutes.
  - Rinse with deionized water for 10 minutes.
  - Rinse with 0.1 M hydrochloric acid for 10 minutes.
  - Rinse with deionized water for 10 minutes.
  - Finally, equilibrate with the working BGE for 20 minutes.

- Daily Conditioning:
  - Rinse with 0.1 M sodium hydroxide for 5 minutes.
  - Rinse with deionized water for 5 minutes.
  - Equilibrate with the working BGE for 10 minutes.

## Electrophoretic Method

- Pre-injection rinsing: Rinse the capillary with the working BGE for 2-3 minutes.
- Injection: Inject the sample using either hydrodynamic or electrokinetic injection.
  - Hydrodynamic Injection: Apply pressure (e.g., 50 mbar) for a short duration (e.g., 5 seconds).
  - Electrokinetic Injection: Apply a voltage (e.g., 5-10 kV) for a short duration (e.g., 5-10 seconds).<sup>[1]</sup>
- Separation: Apply a constant voltage in the range of +15 to +30 kV. The polarity will depend on the charge of the analyte and the direction of the electroosmotic flow.
- Detection: Monitor the absorbance at a suitable wavelength, typically around 200-210 nm for norketamine derivatives.
- Post-run rinsing: Rinse the capillary with deionized water and then with the BGE to prepare for the next run.

## Data Presentation

The following tables summarize quantitative data from the enantioseparation of norketamine, which can serve as a benchmark for the development of a method for **N-Boc norketamine**.

Table 1: Capillary Electrophoresis Conditions for Norketamine Enantioseparation

Parameter	Method 1
Chiral Selector	0.1% (w/v) Highly Sulfated- $\gamma$ -Cyclodextrin (HS- $\gamma$ -CD)
Background Electrolyte	15 mM Tris-phosphate, pH 2.5
Applied Voltage	+20 kV
Temperature	20 °C
Injection	Electrokinetic, 7 kV for 20 s
Detection Wavelength	200 nm
Analysis Time	< 10 minutes

Data adapted from Porpiglia et al., 2016.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Performance Data for Norketamine Enantioseparation in Hair Samples

Parameter	Value
Limit of Detection (LOD)	0.08 ng/mg
Limit of Quantification (LOQ)	0.25 ng/mg
Recovery (%)	49 - 91
Matrix Effect (%)	63 - 119
Linearity Range	0.5 - 8.0 ng/mg
**Correlation Coefficient ( $R^2$ )	> 0.988

Data from Porpiglia et al., 2016.[\[1\]](#)[\[2\]](#)[\[3\]](#)

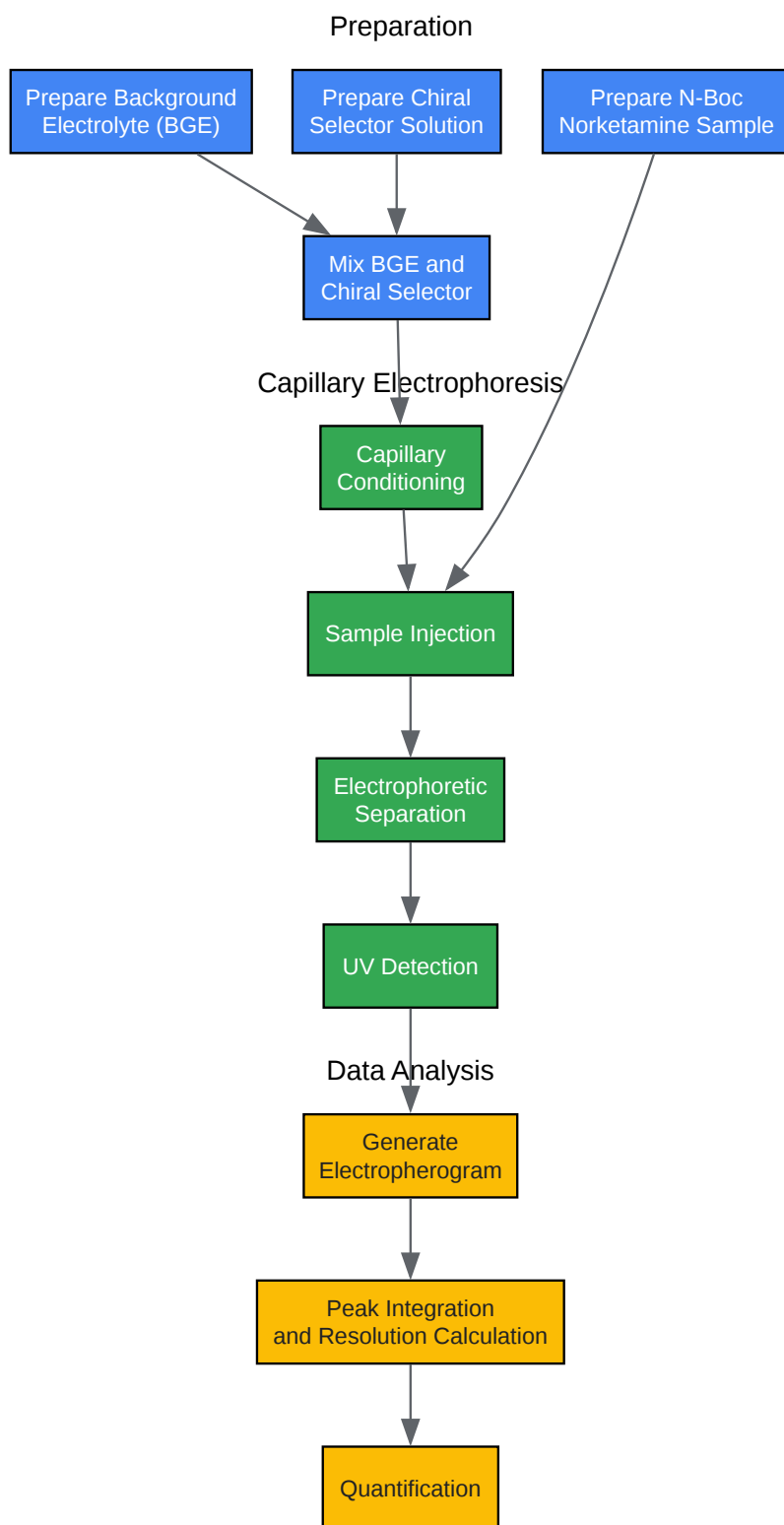
## Method Development and Optimization Strategies for N-Boc Norketamine

Due to the presence of the bulky, neutral Boc group, the following parameters may need to be optimized for the enantioseparation of **N-Boc norketamine**:

- **Chiral Selector Type and Concentration:** The interaction of the **N-Boc norketamine** enantiomers with the cyclodextrin cavity will be different from that of norketamine. It is recommended to screen various cyclodextrins, including neutral (e.g., acetyl- $\beta$ -CD) and charged (e.g., sulfated- $\beta$ -CD, carboxymethyl- $\beta$ -CD, highly sulfated- $\gamma$ -CD) derivatives.<sup>[4]</sup> The concentration of the chiral selector should be varied (e.g., from 0.1% to 2% w/v) to find the optimal balance between resolution and analysis time.
- **BGE pH:** The pH of the BGE will influence the charge of any acidic or basic functional groups on the chiral selector and any residual charge on the analyte, thereby affecting the electrophoretic mobility and the interaction with the chiral selector. A pH screening from acidic (e.g., 2.5) to neutral (e.g., 7.0) is recommended.
- **Applied Voltage:** Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may negatively impact resolution. Voltages between 15 and 30 kV should be evaluated.
- **Temperature:** Temperature affects the viscosity of the BGE and the kinetics of the interaction between the analyte and the chiral selector. A temperature in the range of 15-25 °C is a good starting point.

## Visualizations

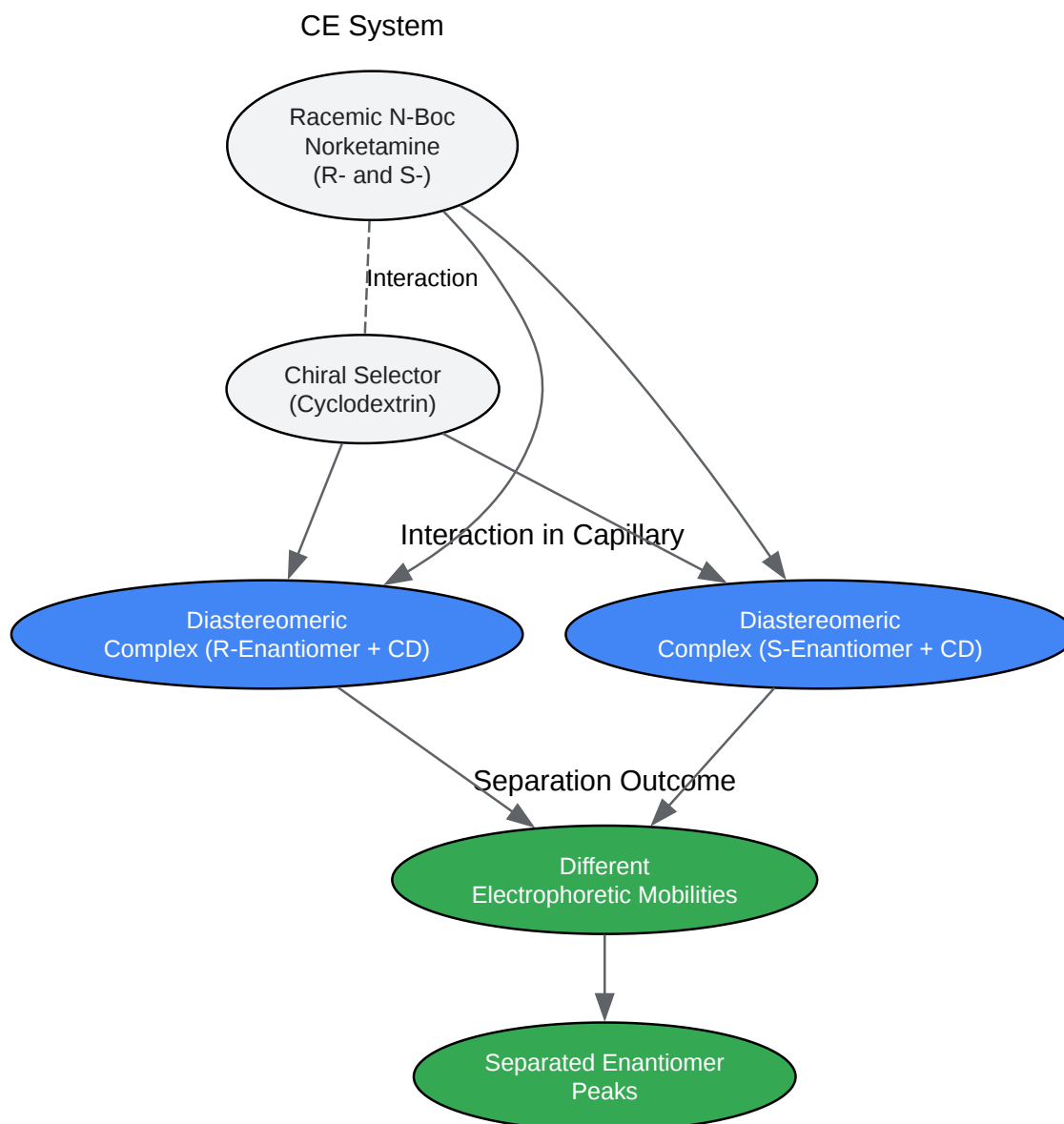
## Experimental Workflow



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Caption: Experimental workflow for the enantioseparation of **N-Boc norketamine** by CE.

## Signaling Pathway of Chiral Recognition



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Caption: Principle of chiral recognition by cyclodextrins in capillary electrophoresis.



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